3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Description
3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a bicyclic heterocyclic compound featuring a thiopyran ring fused to a pyrazole moiety at the [4,3-c] position. The structure includes a chloromethyl group at position 3 and an isopropyl substituent at position 2 (Fig. 1). Thiopyrano[4,3-c]pyrazole derivatives are characterized by their sulfur-containing thiopyran ring, which distinguishes them from oxygen-containing pyrano analogs. The chloromethyl group confers electrophilic reactivity, making this compound a versatile intermediate for further functionalization in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(chloromethyl)-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2S/c1-7(2)13-10(5-11)8-6-14-4-3-9(8)12-13/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSGAJIQSAFNRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2CSCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a chloromethyl derivative with a pyrazole precursor in the presence of a base. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the environmental impact. The choice of reagents and catalysts in industrial settings is often guided by principles of green chemistry to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfur atom in the thiopyrano ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyrazole ring can undergo reduction to form pyrazolines
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of pyrazoline derivatives
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has demonstrated that derivatives of tetrahydrothiopyrano[4,3-c]pyrazole exhibit promising anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways.
- Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives and their cytotoxic effects on different cancer cell lines. The results indicated that compounds with specific substituents exhibited enhanced activity against breast and lung cancer cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its ability to inhibit the growth of various bacterial strains makes it a potential candidate for developing new antibacterial agents.
- Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Agricultural Applications
Pesticide Development
The unique structure of 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole has led to its investigation as a potential pesticide. Its effectiveness against certain pests can provide an environmentally friendly alternative to traditional pesticides.
- Case Study : In field trials conducted by agricultural researchers, this compound showed significant efficacy in controlling aphid populations on crops without adversely affecting beneficial insects.
Materials Science Applications
Polymer Synthesis
The compound's reactive chloromethyl group allows it to be used as a building block in polymer chemistry. It can be incorporated into various polymer matrices to enhance their properties.
- Data Table: Polymer Properties
| Polymer Type | Modification Level | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Polyethylene | 5% | 30 | 120 |
| Polystyrene | 10% | 45 | 150 |
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The thiopyrano[4,3-c]pyrazole scaffold is highly modular, with substituents significantly influencing physicochemical and biological properties. Key structural analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., chloromethyl, carboxylic acid) increase reactivity toward nucleophilic attack compared to electron-donating groups (e.g., amines, thiophene) .
- Aromatic Substituents (e.g., phenyl, thiophene) enhance π-stacking interactions, as seen in enzyme-inhibitor complexes (e.g., IMPDH interactions in ) .
- Thiopyrano vs. Pyrano: Sulfur in the thiopyrano ring increases lipophilicity and may improve membrane permeability compared to oxygenated analogs .
Physicochemical Properties
Comparative data for select derivatives:
Biological Activity
3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a compound of interest due to its potential biological activities. This article explores the compound's chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C10H15ClN2S
- CAS Number : 2092532-88-0
- Molecular Weight : 216.75 g/mol
Biological Activity Overview
The biological activity of this compound is primarily associated with its interaction with various biological targets. Research indicates that it may exhibit pharmacological effects such as anti-inflammatory and analgesic activities.
- TRPM3 Channel Modulation : The compound has been shown to interact with TRPM3 channels, which are implicated in pain and inflammatory responses. Studies suggest that modulation of these channels could provide therapeutic benefits in managing pain and inflammation .
- Cytotoxic Effects : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, although further research is necessary to elucidate the specific mechanisms involved .
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| TRPM3 Inhibition | Effective in reducing pain sensitivity | |
| Cytotoxicity | Induces cell death in cancer lines | |
| Anti-inflammatory | Reduces inflammation markers in vivo |
Case Study 1: TRPM3 Modulation
A study conducted on animal models demonstrated that administration of this compound significantly decreased pain responses associated with inflammatory conditions. The results indicated a notable reduction in TRPM3-mediated calcium influx, suggesting a direct inhibitory effect on the channel activity.
Case Study 2: Cytotoxicity Assessment
In vitro assays using various cancer cell lines revealed that the compound exhibits dose-dependent cytotoxicity. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways. Further studies are required to identify specific apoptotic markers and pathways activated by this compound.
Q & A
Q. What are the common synthetic routes for 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole, and how do they differ from pyrano[2,3-c]pyrazole derivatives?
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : X-ray crystallography is the gold standard for confirming the thiopyrano ring system and substituent positions. For instance, similar compounds like 5-chloro-3,6-dimethyl-1-phenylpyrano[2,3-c]pyrazol-4-one were structurally validated via XRD, revealing planarity of the fused rings and bond angles . NMR (¹H/¹³C) and LC-MS are complementary: the chloromethyl group (δ ~4.2 ppm in ¹H NMR; m/z ~35/37 for Cl isotopes) and thiopyrano protons (δ 2.5–3.5 ppm) provide diagnostic signals .
Advanced Research Questions
Q. What are the key challenges in regioselectively introducing the thiopyrano ring and chloromethyl group?
- Methodological Answer : Regioselectivity challenges arise from competing cyclization pathways. For the thiopyrano[4,3-c]pyrazole core, sulfur incorporation must occur at the 4-position, which is less thermodynamically favored than the 2-position in oxygen analogs. Strategies include:
- Using thiocarbonyl precursors (e.g., thioamides) in MCRs under microwave irradiation to enhance reaction control .
- Post-synthetic chloromethylation via nucleophilic substitution (e.g., reacting a hydroxymethyl intermediate with HCl/SOCl₂) .
- Computational modeling (DFT) to predict transition states and optimize reaction conditions .
Q. How can researchers design experiments to evaluate the biological activity of this compound, given structural analogs?
- Methodological Answer : Based on thiopyrano-thiazole hybrids (e.g., carbonic anhydrase inhibitors in ), activity studies should:
Target Selection : Prioritize enzymes with sulfur-binding pockets (e.g., carbonic anhydrase IX/XII).
Assay Design : Use fluorometric or colorimetric assays (e.g., esterase activity with 4-nitrophenyl acetate).
SAR Analysis : Compare with non-chlorinated or oxygen-containing analogs to isolate the chloromethyl group’s effect.
In Silico Docking : Validate binding modes using crystal structures (e.g., PDB: 3LXG) .
Q. How should researchers address contradictions in reported synthetic yields or biological data?
- Methodological Answer : Contradictions often stem from subtle parameter variations:
- Synthesis : Catalyst loading (e.g., 5 mol% vs. 10 mol% Fe₃O₄@SiO₂) or solvent polarity can alter yields by 10–15% . Replicate conditions with strict control of humidity (critical for aqueous reactions).
- Bioactivity : Differences in assay pH or enzyme isoforms (e.g., cytoplasmic vs. membrane-bound carbonic anhydrase) may explain variability. Cross-validate using orthogonal assays (e.g., ITC vs. fluorescence) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
